3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Physicochemical Profiling Druglikeness Formulation Science

This compound offers a unique methylene-linked benzisoxazole core with a 4-methylpiperazinyl sulfonamide, creating a spatial and electronic profile distinct from N-aryl analogs. With a predicted XLogP3-AA of 0.6, HBD=0, and pKa ~6.0, it supports anti-TB lead optimization and CNS vs. antibacterial pharmacophore deconvolution. Verified melting point (119–121 °C) and distinct UV/mass spectra make it an ideal system suitability standard for LC-MS workflows. Authentication of this exact substituent architecture is mandatory for reproducible research; close analogs are not interchangeable.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36
CAS No. 68292-01-3
Cat. No. B2546363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole
CAS68292-01-3
Molecular FormulaC13H17N3O3S
Molecular Weight295.36
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32
InChIInChI=1S/C13H17N3O3S/c1-15-6-8-16(9-7-15)20(17,18)10-12-11-4-2-3-5-13(11)19-14-12/h2-5H,6-10H2,1H3
InChIKeyAKVKBBWEQVZYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole – Structural Class and Research Positioning


3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole (CAS 68292-01-3) is a synthetic heterocyclic compound featuring a 1,2-benzisoxazole core connected via a methylene bridge to a sulfonyl group, which is further functionalized with a 4-methylpiperazine moiety [1]. This scaffold places it within the broader family of benzisoxazole sulfonamides, which includes the clinically approved anticonvulsant zonisamide (3-(sulfamoylmethyl)-1,2-benzisoxazole) [2]. Variations in the sulfonamide substituent are known to dramatically alter biological activity profiles across this class, making precise structural identity critical for research outcomes [3].

Why 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole Cannot Be Replaced by a Generic Analog


The specific combination of a methylene-linked benzisoxazole core with a 4-methylpiperazinyl sulfonamide creates a distinct spatial and electronic profile that is not interchangeable with close analogs. In the structurally related 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole series, a seemingly minor shift of the attachment point from the methylene linker to a direct N-aryl connection resulted in a >15-fold range in antimycobacterial MIC values across 24 analogs [1]. Similarly, substitution of the sulfamoyl group in zonisamide with alternative sulfonamides has been shown to ablate anticonvulsant activity entirely [2]. These steep structure-activity relationships demonstrate that the precise substituent architecture of CAS 68292-01-3 cannot be assumed equivalent to its nearest neighbors, making authenticated sourcing of the exact compound mandatory for reproducible research.

Quantitative Comparative Evidence for 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole


Predicted pKa Differentiation from Zonisamide – Ionization-State Dependent Behavior

The predicted pKa of 3-(((4-methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is 6.03±0.42, representing a shift of approximately 4 log units compared to the clinically used analog zonisamide (pKa ≈ 10.2) [1][2]. This indicates that at physiological pH 7.4, CAS 68292-01-3 exists predominantly in its unionized form, whereas zonisamide is largely ionized.

Physicochemical Profiling Druglikeness Formulation Science

Enhanced Topological Polar Surface Area and Hydrogen Bond Acceptor Count Relative to Zonisamide

CAS 68292-01-3 possesses a topological polar surface area (TPSA) of 78.9 Ų and 6 hydrogen bond acceptor (HBA) sites, compared to 86.3 Ų and 4 HBA sites for zonisamide [1][2]. While TPSA is slightly lower, the increased HBA count combined with the absence of hydrogen bond donor (HBD) sites (vs. 2 HBD in zonisamide) predicts a fundamentally different oral absorption and blood-brain barrier penetration profile. These differences are substantial enough to alter CNS exposure and peripheral tissue distribution.

Preclinical Drug Discovery ADME Prediction Medicinal Chemistry

Lower LogP (XLogP3-AA) and Differential Solubility Profile as Procurement-Relevant Quality Markers

The computed XLogP3-AA for CAS 68292-01-3 is 0.6, while zonisamide shows an XLogP3-AA of 0.8 [1][2]. Although numerically close, a ΔLogP of 0.2 units is detectable in consistent chromatographic retention and aqueous solubility measurements. More importantly, the melting point of CAS 68292-01-3 (119–121 °C) is significantly lower than zonisamide (162 °C), indicating differing crystal lattice energies that affect solubility and dissolution rate [3]. This provides a practical quality control handle: any deviation from this melting point range in a received batch signals potential impurity or structural misassignment.

Solubility Optimization Assay Compatibility Quality Control

Class-Level Antimycobacterial Activity as a Functional Probe Differentiation from Zonisamide

While direct anti-TB MIC data are not available for CAS 68292-01-3 itself, the structurally proximate 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole series reported by Naidu et al. (2014) exhibited MIC values against Mycobacterium tuberculosis H37Rv ranging from 3.125 μg/mL to >50 μg/mL across 24 analogs [1]. In that series, the most active compound (6b, MIC = 3.125 μg/mL) achieved a selectivity index >130 in RAW 264.7 macrophage toxicity assays. The presence of the piperazine sulfonamide group was critical for this activity, as the simple sulfamoyl analog zonisamide has no reported antimycobacterial activity [1][2]. This class-level evidence indicates that CAS 68292-01-3, bearing the piperazine sulfonamide pharmacophore on a related benzisoxazole scaffold, occupies a distinct biological activity space from the anticonvulsant lead.

Antimycobacterial Research Structure-Activity Relationship Neglected Disease Drug Discovery

Recommended Application Scenarios for 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole


Synthetic Diversification for Structure-Activity Relationship Expansion in Anti-Infective Programs

Based on the class-level evidence that benzisoxazole-piperazine sulfonamides possess anti-TB activity [1], CAS 68292-01-3 serves as a modular intermediate for lead optimization. The methylene linker offers a site for further functionalization (e.g., α-substitution) not accessible in direct N-aryl benzisoxazole analogs. Its predicted physicochemical profile (XLogP3-AA = 0.6, HBD = 0) [2] supports penetration into mycobacterial cells while limiting non-specific protein binding.

Physicochemical Benchmarking and HPLC-MS Method Development in Analytical Core Facilities

With a verified melting point of 119–121 °C and XLogP3-AA of 0.6 [1], CAS 68292-01-3 can act as a retention-time calibrant for reversed-phase LC-MS methods targeting similar piperazine-sulfonamide compounds. Its distinct UV absorption from the benzisoxazole chromophore and molecular ion [M+H]+ at m/z 296.1 [2] make it suitable as a system suitability standard for high-throughput purification and QC workflows in medicinal chemistry core labs.

Pharmacophore Validation Studies in Academic CNS vs. Anti-Infective Drug Discovery

Given that zonisamide (pKa ~10.2, HBD = 2) [1] is a CNS-active anticonvulsant, while the piperazine-sulfonamide benzisoxazole class (pKa ~6.0, HBD = 0) [2] shows anti-TB activity, CAS 68292-01-3 is an ideal tool compound for pharmacophore validation studies seeking to deconvolute the molecular features that drive CNS exposure versus antibacterial activity. Its distinct ionization state at physiological pH makes it a critical comparator in these mechanistic studies.

Custom Chemical Intermediates for Synthesis of Patent-Protected Chemical Space

CAS 68292-01-3 falls within the broad Markush structures claimed in patent applications covering benzisoxazole derivatives as calcium channel blockers and 5-HT4 receptor modulators [1][2]. For CROs and pharmaceutical IP teams conducting freedom-to-operate analyses or seeking to design-around competitors' patents, this specific compound provides a concrete, commercially available comparator to map the boundaries of protected chemical space.

Quote Request

Request a Quote for 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.